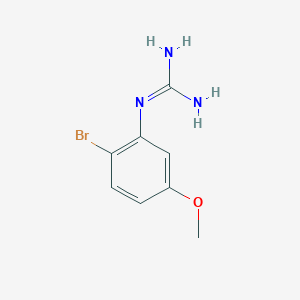

1-(2-Bromo-5-methoxyphenyl)guanidine

Beschreibung

Eigenschaften

Molekularformel |

C8H10BrN3O |

|---|---|

Molekulargewicht |

244.09 g/mol |

IUPAC-Name |

2-(2-bromo-5-methoxyphenyl)guanidine |

InChI |

InChI=1S/C8H10BrN3O/c1-13-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |

InChI-Schlüssel |

GNEMMSKXJRCMLX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)Br)N=C(N)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Chemistry and Starting Material Synthesis for 1-(2-Bromo-5-methoxyphenyl)guanidine

The primary precursor for the synthesis of this compound is 2-bromo-5-methoxyaniline (B1269708). maksons.co.in This aromatic amine serves as the foundational scaffold upon which the guanidine (B92328) group is constructed. The synthesis of 2-bromo-5-methoxyaniline can be achieved through various routes, with a common method involving the reduction of a nitroaromatic compound.

One established pathway begins with 4-bromo-3-nitroanisole. This starting material is subjected to reduction using iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water, heated to reflux. chemicalbook.com This process efficiently converts the nitro group to an amine, yielding 2-bromo-5-methoxyaniline. chemicalbook.com Following the reaction, the product is typically extracted and can be purified by column chromatography. chemicalbook.com

An alternative approach to a related precursor involves the bromination of 2-chloro-5-methoxyaniline (B1294355) hydrochloride. prepchem.com In this method, bromine is added to a cooled solution of the aniline (B41778) derivative in acetic acid. The reaction mixture is then stirred for an extended period, followed by quenching with ice water and neutralization. The resulting product, 4-bromo-2-chloro-5-methoxyaniline, is then extracted and purified. prepchem.com

The physical and chemical properties of the key precursor, 2-bromo-5-methoxyaniline, are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H8BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Colorless to pale yellow crystal |

| Melting Point | ~66-68 °C |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane; insoluble in water. |

Direct Guanylation Strategies for Aryl Amines

Direct guanylation of aryl amines, such as 2-bromo-5-methoxyaniline, provides a direct route to N-arylguanidines. These methods involve the reaction of the amine with a guanylating agent. A variety of reagents and catalysts have been developed to facilitate this transformation, particularly for less nucleophilic aromatic amines. acs.org

Common guanylating agents include:

Carbodiimides

Thioureas

Cyanamides researchgate.net

S-methylisothioureas

Pyrazole-1-carboximidamide rsc.org

While primary aliphatic amines can react with carbodiimides under harsh conditions without a catalyst, aromatic amines typically require catalytic activation due to their lower nucleophilicity. acs.org Transition-metal catalysts, such as those based on titanium, have been shown to be effective in the guanylation of primary aromatic amines with carbodiimides like N,N'-diisopropyl carbodiimide (B86325) (DIC) and N,N'-dicyclohexyl carbodiimide (DCC). acs.org Other catalytic systems, including those based on zinc, magnesium, and lithium, have also been explored for the addition of amines to carbodiimides. researchgate.net

The use of cyanamides represents another important strategy. However, traditional methods often involve the use of toxic reagents like cyanogen (B1215507) bromide and require harsh reaction conditions. rsc.org More recent developments have focused on milder and more efficient protocols for N-cyanation. organic-chemistry.org

Multicomponent Reaction Approaches to N-Arylguanidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like N-arylguanidines in a single step from three or more starting materials. rug.nlnih.gov These reactions are advantageous due to their high bond-forming efficiency and often simpler purification procedures. nih.gov

Several classical MCRs, such as the Ugi and Passerini reactions, are widely used in the synthesis of diverse molecular scaffolds. nih.govbeilstein-journals.orgmdpi.com While not directly producing N-arylguanidines in their most common forms, the principles of MCRs can be adapted for their synthesis. For instance, an isocyanide-based MCR could potentially be designed to incorporate the guanidine functionality.

A one-pot sequential approach for the synthesis of N,N'-disubstituted guanidines has been reported, starting from N-chlorophthalimide, isocyanides, and amines. rsc.org This method proceeds through an N-phthaloyl-guanidine intermediate and demonstrates good yields and a broad substrate scope under mild conditions. rsc.org

Derivatization of the Guanidine Moiety

The guanidine functionality in this compound is reactive and can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Alkylation, Acylation, and Cyclization Reactions of the Guanidine Functionality

Alkylation: The nitrogen atoms of the guanidine group can be alkylated using various alkylating agents. acsgcipr.orgrsc.orgrsc.org These reactions typically proceed via nucleophilic substitution. acsgcipr.org For example, N-alkylation has been demonstrated with substrates like ethyl 2-bromoacetate and bromoethane. nih.gov

Acylation: Acylation of the guanidine moiety can be achieved using acylating agents such as acid chlorides or anhydrides. youtube.comresearchgate.netrsc.org This reaction introduces an acyl group onto one of the nitrogen atoms. The reaction of an amine with an acid chloride, for instance, is a common method for forming an amide bond and is a type of nucleophilic acyl substitution. youtube.com

Cyclization: The guanidine group can participate in cyclization reactions to form various heterocyclic structures. nih.govresearchgate.net These reactions are often intramolecular and can be promoted by various reagents and conditions. For example, N-arylguanidines can undergo cyclization to form benzo[e] nih.govresearchgate.nettriazines. nih.gov Cascade reactions involving trifluoromethylation and cyclization of related N-allyl ynamides can lead to the formation of azetidine-fused tricyclic compounds. rsc.org

Protonation and Basicity Studies of the Guanidine Core

The guanidine group is one of the strongest organic bases, with a pKaH value of 13.6 in water for the parent compound. rsc.org This high basicity is due to the resonance stabilization of the resulting guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms. rsc.orgscholaris.ca

Studies on substituted 2-phenyl-1,1,3,3-tetramethylguanidines have shown a linear Hammett correlation, indicating a clear relationship between the electronic nature of the substituent and the basicity of the guanidine. researchgate.net The protonation state of a guanidine-containing molecule is crucial as it affects its physical and biological properties. rsc.org

Reactions at the Brominated Aromatic Ring

The bromine atom on the aromatic ring of this compound is a versatile handle for further synthetic modifications, primarily through cross-coupling reactions. Aryl bromides are common substrates for palladium-, nickel-, and copper-catalyzed reactions that form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov

Electrophilic aromatic substitution reactions, such as further bromination, can also occur. utexas.edulibretexts.orgyoutube.comlibretexts.org The position of further substitution will be directed by the existing substituents on the ring—the methoxy (B1213986) group and the guanidino group. Both are generally ortho, para-directing groups. The methoxy group is a strong activating group, while the guanidino group's directing effect can be more complex, especially under different pH conditions due to protonation.

Below is a table summarizing the types of reactions that can be performed at the brominated aromatic ring:

| Reaction Type | Reagents/Catalysts | Products |

| Suzuki Coupling | Pd catalyst, boronic acid | Biaryl compounds |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Diaryl amine derivatives |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Aryl-alkyne compounds |

| Heck Reaction | Pd catalyst, alkene | Aryl-alkene compounds |

| Further Halogenation | Br2, FeBr3 | Dibrominated derivatives |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The presence of a bromine atom on the phenyl ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the formation of a new carbon-carbon bond at the 2-position of the phenyl ring, leading to the synthesis of biaryl structures. The choice of catalyst, ligand, base, and solvent would be critical to achieve good yields and would likely require empirical optimization.

Sonogashira Coupling: The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl substituent. This reaction is a powerful tool for the construction of carbon-carbon triple bonds.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This would be a viable route to synthesize more complex substituted aniline derivatives.

A hypothetical reaction scheme for these transformations is presented below:

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst/Conditions (General) |

| Suzuki-Miyaura | R-B(OH)₂ | 1-(2-Aryl-5-methoxyphenyl)guanidine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | R-C≡CH | 1-(2-Alkynyl-5-methoxyphenyl)guanidine | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig | R₂NH | 1-(2-(Dialkylamino)-5-methoxyphenyl)guanidine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring. The methoxy and guanidine groups are both electron-donating, which deactivates the ring towards nucleophilic attack. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring can potentially be cleaved to yield the corresponding phenol (B47542). This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting phenol could then serve as a handle for further functionalization, for example, through Williamson ether synthesis or esterification.

Regioselective Synthesis and Functional Group Compatibility

The regioselective synthesis of this compound would likely start from 2-bromo-5-methoxyaniline. The key challenge in its synthesis and subsequent reactions is the management of the different functional groups. The guanidine group is basic and can be protonated under acidic conditions. It also contains N-H bonds that can be reactive. The bromo substituent is the primary site for cross-coupling reactions, while the methoxy group is relatively inert under many conditions but can be cleaved with strong acids.

The compatibility of these functional groups would need to be carefully considered when planning multi-step synthetic sequences. For instance, in cross-coupling reactions, the basicity of the guanidine group might interfere with certain catalysts or reagents. Protection of the guanidine group, for example with Boc groups, might be necessary for certain transformations and would add extra steps to the synthetic route.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional NMR experiments are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings between protons and carbons, helping to piece together the molecular framework. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information on the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation. Without experimental data, a table of expected chemical shifts and correlations cannot be generated.

Variable Temperature NMR Spectroscopy for Conformational and Tautomeric Analysis

Guanidine (B92328) groups can exhibit tautomerism and restricted rotation around their C-N bonds. Variable Temperature (VT) NMR spectroscopy is the primary method to study such dynamic processes. By acquiring spectra at different temperatures, one could determine the energy barriers for rotation and the equilibrium between different tautomers or conformers. This information is critical for understanding the molecule's behavior in solution.

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

In the solid state, molecules can pack in different arrangements, known as polymorphs, which can have distinct physical properties. Solid-State NMR (ssNMR) can differentiate between these forms and provide information about intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The expected monoisotopic mass for 1-(2-Bromo-5-methoxyphenyl)guanidine (C₈H₁₀BrN₃O) would be calculated and compared to an experimental value. Furthermore, analysis of the fragmentation pattern in the mass spectrum would help to confirm the connectivity of the different parts of the molecule.

| Theoretical Property | Value |

| Molecular Formula | C₈H₁₀BrN₃O |

| Monoisotopic Mass | 243.0007 Da |

Note: This table represents theoretical values, not experimental results.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Hydrogen Bonding Networks

The definitive method for determining the three-dimensional structure of a molecule in the solid state is Single-Crystal X-ray Diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles. For this compound, SCXRD would be particularly valuable for elucidating the geometry of the guanidine group and mapping the network of intermolecular hydrogen bonds that dictate the crystal packing. No crystallographic information files (CIFs) or structural reports are available for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra display characteristic bands corresponding to specific functional groups. For the target compound, these techniques would be used to identify vibrations associated with the N-H, C=N, C-N, C-O, and C-Br bonds, as well as the aromatic ring. The positions and shapes of these bands could also offer insights into hydrogen bonding and conformational isomers.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| N-H stretch (guanidine) | 3100-3500 |

| C=N stretch (guanidine) | 1600-1680 |

| C-N stretch | 1250-1350 |

| C-O stretch (aryl ether) | 1200-1275 |

| C-Br stretch | 500-600 |

Note: This table represents typical frequency ranges for these functional groups and is not based on experimental data for the specific title compound.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Transition Analysis

A detailed analysis of the electronic structure and transitions of this compound through UV-Vis spectroscopy is contingent on future experimental studies or computational modeling.

In principle, the UV-Vis spectrum of this compound would be expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions associated with the substituted benzene (B151609) ring and the guanidine functional group. The benzene ring contains π electrons that can be excited to higher energy π* orbitals. The guanidine group, with its carbon-nitrogen double bond and lone pairs on the nitrogen atoms, also contributes to the electronic absorption profile.

The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) would be influenced by the electronic effects of the substituents on the phenyl ring: the bromo group and the methoxy (B1213986) group. The bromo group, being an electron-withdrawing group through induction but an electron-donating group through resonance, and the methoxy group, a strong electron-donating group through resonance, would both affect the energy levels of the molecular orbitals and thus the wavelengths of electronic transitions. This interplay of electronic effects would likely result in a complex UV-Vis spectrum.

A hypothetical data table for the electronic transitions of this compound is presented below for illustrative purposes, based on general expectations for similar aromatic compounds. It is crucial to note that these are not experimental values.

Hypothetical UV-Vis Spectral Data for this compound

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Proposed Electronic Transition | Chromophore |

|---|---|---|---|

| Data Not Available | Data Not Available | π → π* | Phenyl Ring |

Further research is required to experimentally determine and accurately interpret the UV-Vis spectrum of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(2-Bromo-5-methoxyphenyl)guanidine, DFT calculations would provide fundamental insights into its geometry, electronic properties, and spectroscopic characteristics. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common level of theory for such analyses, balancing accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the process would involve systematically exploring different spatial arrangements (conformers) arising from the rotation around single bonds, particularly the C-N bonds connecting the phenyl ring and the guanidine (B92328) group.

The optimization process calculates the potential energy of each conformation, seeking the structure with the lowest energy, which corresponds to the most stable equilibrium geometry. The results would provide precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the guanidine group and its orientation relative to the bromomethoxyphenyl ring would be determined. A frequency calculation is then performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Table 4.1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.91 | ||

| C-O | 1.37 | ||

| C-N (ring) | 1.40 | ||

| C=N (guanidine) | 1.29 | ||

| C-N (guanidine) | 1.35 | ||

| C-C-Br | 119.5 | ||

| C-O-C | 118.0 | ||

| C-N-C (guanidine) | 121.0 | ||

| Br-C-C-N | 179.8 | ||

| C-C-N-C | 45.0 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Understanding the electronic properties of this compound is crucial for predicting its reactivity. This analysis typically involves examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich methoxyphenyl ring and the guanidine group, while the LUMO might be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the guanidine group and the oxygen atom of the methoxy (B1213986) group, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the guanidine's amine groups, indicating sites for nucleophilic attack.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. A theoretical vibrational analysis for this compound would involve calculating the frequencies and intensities of all fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental data. This analysis helps in assigning specific vibrational modes to observed spectral bands, such as N-H stretching, C=N stretching of the guanidine moiety, C-Br stretching, and aromatic C-H bending.

Table 4.2: Hypothetical Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3450 | Asymmetric stretch of NH₂ |

| N-H Stretch | 3350 | Symmetric stretch of NH₂ |

| C-H Stretch (Aromatic) | 3100 | C-H bonds on the phenyl ring |

| C=N Stretch | 1650 | Guanidinic double bond |

| C-N Stretch | 1300 | Guanidinic single bonds |

| C-O Stretch | 1250 | Methoxy ether linkage |

| C-Br Stretch | 680 | Bromo-substituent bond |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While DFT is excellent for static, gas-phase models, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its interactions with a solvent. An MD simulation of this compound in a solvent like water would reveal how the molecule moves, flexes, and changes conformation in a more realistic environment. It would also show the formation and dynamics of hydrogen bonds between the guanidine group's N-H donors and solvent molecules, as well as between the methoxy oxygen acceptor and solvent. This provides a detailed picture of the molecule's conformational landscape and solvation structure.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions and Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density topology to characterize chemical bonds and non-covalent interactions. For this compound, QTAIM analysis would be applied to the calculated electron density to identify bond critical points (BCPs) for all covalent bonds. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), would precisely characterize the nature of each bond (e.g., distinguishing the C=N double bond from the C-N single bonds in the guanidine group). QTAIM is also highly effective for analyzing weaker intramolecular interactions, such as potential hydrogen bonds between the guanidine N-H and the methoxy oxygen.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying chemical reactivity. By analyzing the response of the electron density to a change in the number of electrons, various reactivity descriptors can be calculated for this compound.

Fukui Functions : These functions indicate the propensity of a site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. The Fukui function f⁻(r) points to sites susceptible to electrophilic attack, while f⁺(r) points to sites for nucleophilic attack. For this molecule, the nitrogen atoms of the guanidine group would be expected to have high values for f⁻(r), confirming their nucleophilicity.

Table 4.3: Hypothetical Chemical Reactivity Descriptors

| Descriptor | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.2 eV | Related to ionization potential |

| LUMO Energy | ELUMO | -1.1 eV | Related to electron affinity |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.1 eV | Indicates high kinetic stability |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.55 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ²/(2η) | 2.62 eV | Propensity to accept electrons |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Despite a comprehensive search, no specific theoretical and computational chemistry studies focusing on ligand-target docking of the chemical compound “this compound” were found in the available literature. Consequently, there is no data to present for this section.

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Guanidine (B92328) Formation Reactions

The formation of N-arylguanidines, such as 1-(2-Bromo-5-methoxyphenyl)guanidine, can be achieved through various synthetic routes, with palladium-catalyzed amination (Buchwald-Hartwig type reaction) being a prominent method. This reaction involves the coupling of an aryl halide with a guanidine source.

A plausible mechanism for the formation of this compound from 2-bromo-5-methoxyaniline (B1269708) and a guanylating agent, catalyzed by a palladium complex, is outlined below. This mechanism is based on the well-established catalytic cycle of Buchwald-Hartwig amination.

Catalytic Cycle for the Formation of this compound:

| Step | Description |

| 1. Oxidative Addition | A low-valent palladium(0) complex reacts with the aryl bromide (2-bromo-5-methoxyaniline) to form a palladium(II) intermediate. |

| 2. Ligand Exchange/Coordination | The guanidine nitrogen coordinates to the palladium(II) center, displacing a ligand. |

| 3. Deprotonation | A base present in the reaction mixture deprotonates the coordinated guanidine, forming a palladium-amido complex. |

| 4. Reductive Elimination | The C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the N-arylguanidine product and regenerating the palladium(0) catalyst. |

Kinetic studies on analogous Buchwald-Hartwig amination reactions suggest that the rate-limiting step can vary depending on the specific substrates, ligands, and reaction conditions. In many cases, the oxidative addition or the reductive elimination step is found to be rate-determining. researchgate.netnih.gov

Another mechanistic pathway for palladium-catalyzed guanylation of anilines involves the formation of bis(anilino) and bis(guanidino) Pd(II) complexes as intermediates. beilstein-journals.orgbeilstein-journals.org In this proposed mechanism, the palladium catalyst coordinates to the aniline (B41778), which then attacks a carbodiimide (B86325) reagent to form a palladium-guanidino complex. Subsequent ligand exchange liberates the N-arylguanidine product. beilstein-journals.org

Elucidation of Palladium-Catalyzed Processes Involving N-Arylguanidines

N-Arylguanidines, including this compound, can participate in palladium-catalyzed reactions in several ways. The guanidine moiety can act as a directing group for C-H functionalization, or the entire molecule can serve as a substrate in cross-coupling reactions.

The guanidine group has been successfully employed as a directing group in palladium-catalyzed ortho-arylation and olefination of arylguanidines. nih.gov The mechanism of this transformation likely involves the coordination of the guanidine nitrogen to the palladium catalyst, facilitating the cleavage of a nearby C-H bond and subsequent functionalization.

A proposed catalytic cycle for the ortho-arylation of an arylguanidine is as follows:

| Step | Description |

| 1. Coordination | The arylguanidine coordinates to a Pd(II) catalyst through the guanidine nitrogen. |

| 2. C-H Activation | The palladium center facilitates the cleavage of an ortho C-H bond, forming a palladacycle intermediate. |

| 3. Oxidative Addition/Transmetalation | An arylating agent (e.g., an organoboron compound in a Suzuki-type coupling) undergoes transmetalation with the palladacycle. |

| 4. Reductive Elimination | The new C-C bond is formed via reductive elimination, yielding the ortho-arylated guanidine and regenerating the active palladium species. |

Rhodium-Catalyzed Cycloaddition Reactions of Arylguanidines

While specific studies on this compound in rhodium-catalyzed cycloadditions are not prevalent, the general reactivity of arylguanidines in such transformations provides a framework for understanding its potential behavior. Rhodium catalysts have been shown to mediate cycloaddition reactions involving various unsaturated partners.

For instance, rhodium-catalyzed [5+2] cycloadditions of 3-acyloxy-1,4-enynes with alkynes proceed through a mechanism involving a 1,2-acyloxy migration and the formation of a rhodacycle intermediate. nih.govnih.gov If an arylguanidine were to participate in such a reaction, it could potentially act as a nitrogen-containing component, leading to the formation of heterocyclic structures. The specific mechanism would depend on the nature of the arylguanidine and the other reacting partners.

Kinetics and Thermodynamics of Key Reactions

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the literature. However, general principles from related systems, such as the Buchwald-Hartwig amination, can provide insights.

Kinetic studies of the Buchwald-Hartwig amination of aryl bromides have revealed complex reaction profiles, often exhibiting an induction period attributed to the slow activation of the catalyst precursor. nih.gov The reaction orders with respect to the aryl bromide, amine, and base can vary depending on the specific catalytic system and reaction conditions. nih.govnih.gov For example, in some systems, the reaction is first-order in the aryl bromide and amine, and zero-order in the base. nih.gov

Factors Influencing Reaction Kinetics in Buchwald-Hartwig Amination:

| Factor | Effect |

| Ligand | Sterically bulky and electron-rich phosphine (B1218219) ligands often accelerate the oxidative addition and reductive elimination steps. nih.gov |

| Base | The nature and strength of the base can influence the rate of deprotonation and the overall catalytic activity. nih.gov |

| Solvent | The polarity and coordinating ability of the solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. |

Role as a Catalyst or Ligand in Organic Transformations

Guanidines and their derivatives are known to function as effective ligands for a variety of transition metals, owing to the strong coordinating ability of their nitrogen atoms. The electronic and steric properties of the guanidine ligand can be tuned by modifying the substituents on the nitrogen atoms.

While there is no specific report on this compound acting as a catalyst or ligand, its structural features suggest potential applications in this area. The presence of both the guanidine moiety and the bromo- and methoxy-substituted phenyl ring could allow it to act as a bidentate or monodentate ligand for transition metals like palladium, rhodium, or copper.

Guanidine-metal complexes have been utilized as catalysts in various organic transformations. The coordination of the guanidine to the metal center can modulate the metal's reactivity and selectivity in catalytic processes. acs.org For example, palladium complexes with guanidine-based ligands could potentially be active in cross-coupling reactions, while rhodium-guanidine complexes might find applications in hydrogenation or hydroformylation reactions.

Structure Activity Relationship Sar Studies

Systematic Structural Modifications of the 1-(2-Bromo-5-methoxyphenyl)guanidine Scaffold

Systematic structural modifications of the this compound scaffold would involve several key areas of alteration to probe the chemical space around this core structure. These modifications can be categorized as follows:

Modification of the Phenyl Ring Substituents: This involves altering the nature and position of the bromo and methoxy (B1213986) groups. For instance, the bromo group could be moved to the ortho- or para-positions to assess the impact of halogen placement. The methoxy group could be similarly repositioned or replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to probe steric and lipophilic requirements. Furthermore, replacement of the bromo and methoxy groups with other electron-withdrawing or electron-donating groups would elucidate the electronic effects on activity.

Substitution on the Guanidine (B92328) Moiety: The hydrogen atoms on the guanidine nitrogen atoms are prime candidates for substitution. Introducing small alkyl groups (e.g., methyl, ethyl) can influence the compound's lipophilicity and steric profile, which may affect receptor binding and selectivity.

Replacement of the Phenyl Ring: The 2-bromo-5-methoxyphenyl ring could be replaced with other aromatic or heteroaromatic systems, such as naphthyl, pyridyl, or quinolinyl rings. This would significantly alter the electronic and steric properties of the molecule and could lead to interactions with different biological targets.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This can be a powerful strategy to enhance binding affinity and selectivity for a particular target by reducing the entropic penalty of binding.

Correlation of Structural Features with Specific Biological Activities (in vitro or in vivo animal models)

Studies on analogous N,N'-diarylguanidines have demonstrated a strong correlation between their structural features and their affinity for various biological targets, notably the sigma (σ) and NMDA receptors. For instance, N,N'-di-o-tolylguanidine and its congeners have been extensively studied as high-affinity ligands for the haloperidol-sensitive sigma receptor.

Key correlations observed in these related series include:

Aromatic Substituents: The nature and position of substituents on the aryl rings are critical for affinity and selectivity. In one study of diarylguanidines as NMDA receptor antagonists, compounds with ortho or meta substituents on the phenyl rings showed greater affinity compared to para-substituted derivatives.

Nature of the Aryl Group: Replacement of a phenyl ring with a more extended aromatic system, like naphthalene, has been shown to increase affinity for the NMDA receptor ion channel site.

Substitution on the Guanidine Nitrogens: The addition of small alkyl groups to the guanidine nitrogens can modulate the selectivity between different receptor types. For example, N-methylation or N-ethylation of certain diarylguanidines retained high affinity for the NMDA receptor while significantly reducing affinity for sigma receptors.

The following interactive table presents data from a study on N,N'-diarylguanidine analogs, illustrating the impact of structural modifications on their binding affinity for the NMDA receptor ion channel site and sigma receptors.

| Compound Name | Structure | NMDA Receptor IC50 (nM) | Sigma Receptor IC50 (nM) |

| N-1-Naphthyl-N'-(3-ethylphenyl)guanidine | 36 | 2540 | |

| N,N'-Di-(o-tolyl)guanidine | High Affinity | High Affinity | |

| N-exo-2-Norbornyl-N'-(2-iodophenyl)guanidine | Not Reported | 3 |

This table is illustrative and based on data for analogous compounds, not this compound itself.

Impact of Substituent Effects (Electronic, Steric, and Lipophilicity) on Activity

The biological activity of compounds based on the this compound scaffold is heavily influenced by the electronic, steric, and lipophilic properties of its substituents.

Steric Effects: The size and shape of the substituents play a critical role. The position of the bromo and methoxy groups (ortho and meta to the guanidinyl group, respectively) creates a specific steric profile. In studies of N,N'-diarylguanidines, the affinity for the sigma receptor was found to decrease with increasing steric bulk of ortho substituents larger than an ethyl group. This suggests that there are optimal steric requirements for binding to this particular receptor. For NMDA receptor antagonists, an isopropyl group was preferred at the ortho position, and an ethyl group at the meta position, highlighting the importance of steric bulk at these positions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The process would typically involve:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, representing the electronic, steric, hydrophobic, and topological properties of the molecules, would be calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

For example, a 3D-QSAR study on tricyclic guanidine analogs as anti-malarial agents successfully developed a predictive model with good correlation between predicted and experimental IC50 values. Such models can provide valuable insights into the structural features that are important for activity and guide the design of more potent compounds.

Pharmacophore Identification

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular biological response. For the this compound scaffold, a pharmacophore model could be developed based on a set of active analogs.

The key features of such a pharmacophore might include:

Hydrogen Bond Donors and Acceptors: The guanidine group itself is a strong hydrogen bond donor. The methoxy oxygen can act as a hydrogen bond acceptor.

Hydrophobic/Aromatic Regions: The 2-bromo-5-methoxyphenyl ring represents a significant hydrophobic and aromatic feature.

Positive Ionizable Feature: At physiological pH, the guanidine group is protonated, forming a positively charged guanidinium (B1211019) ion, which is a crucial feature for electrostatic interactions with a biological target.

By aligning a set of active molecules and identifying the common spatial arrangement of these features, a pharmacophore model can be generated. This model can then be used for virtual screening of large chemical databases to identify novel compounds with the potential for the same biological activity.

Biological Activity and Mechanistic Pharmacology Non Clinical Focus

In Vitro Biological Assays

Enzyme Inhibition Studies (e.g., NOS inhibition)

While no studies have directly assayed 1-(2-Bromo-5-methoxyphenyl)guanidine, other guanidine (B92328) compounds have been evaluated as inhibitors of nitric oxide synthase (NOS). For instance, aminoguanidine (B1677879) is a known inhibitor of the inducible isoform of NOS (iNOS). nih.gov The inhibitory potential and selectivity of guanidine derivatives depend heavily on their substitution patterns. nih.gov Therefore, it is plausible that this compound could exhibit inhibitory activity against NOS or other enzymes, but this remains to be experimentally verified.

Receptor Binding and Modulation Studies (e.g., 5-HT6R, α7 nAChR)

There is no available information from in vitro assays detailing the binding or modulation activity of this compound on serotonin (B10506) receptors like 5-HT6R or nicotinic acetylcholine (B1216132) receptors such as α7 nAChR.

Cellular Assays for Specific Biological Pathways (e.g., antiproliferative activity in cancer cell lines, cell apoptosis, signaling pathway modulation)

The antiproliferative potential of this compound has not been specifically reported. However, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For example, certain N-(5-methoxyphenyl) methoxybenzenesulphonamides containing bromo substitutions have shown potent antiproliferative activity, particularly against the MCF7 human breast adenocarcinoma cell line. nih.govnih.gov The mechanisms for these related compounds include disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov Another study on a different bromo- and methoxyphenyl-containing compound showed antiproliferative effects on lung cancer cells (A549) and human umbilical vein endothelial cells (HUVECs). waocp.orgnih.gov Studies on other complex molecules have shown that the induction of apoptosis, confirmed by increases in caspase-3 activity and modulation of Bcl-2 protein levels, is a common anticancer mechanism. mdpi.comnih.gov

Antimicrobial and Antifungal Activity Mechanisms (in vitro focus)

The guanidine group is a well-established feature in many antimicrobial agents due to its ability to be protonated at physiological pH, which facilitates interaction with negatively charged bacterial membranes. nih.gov Studies on various guanidine derivatives have demonstrated potent activity against a range of pathogens, including multidrug-resistant bacteria and fungi. nih.govnih.govnih.gov For instance, certain novel guanidine compounds have shown significant antifungal activity against species such as Candida albicans and Cryptococcus neoformans. nih.gov The specific substitutions on the phenyl ring are critical in determining the spectrum and potency of this antimicrobial action. nih.gov While this suggests a potential for this compound to possess such properties, direct experimental evidence is lacking.

Target Identification and Validation at the Molecular Level

No molecular targets for this compound have been identified or validated in the available literature. For structurally related anticancer compounds, tubulin has been identified as a primary molecular target. nih.govnih.gov In the context of antimicrobial activity, the primary target for many guanidine-based compounds is the bacterial cell membrane. nih.gov

Mechanisms of Action at the Molecular and Cellular Level (e.g., DNA interaction, membrane disruption)

The precise mechanism of action for this compound is unknown. Based on related compounds, several mechanisms can be hypothesized. For antimicrobial action, guanidine derivatives often function by binding to and disrupting the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death. nih.gov For potential anticancer effects, mechanisms observed in related molecules include the inhibition of tubulin polymerization, which disrupts mitosis and triggers apoptosis. nih.govnih.gov This apoptotic process is often characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.com

In Vivo Pharmacodynamic Studies in Animal Models

There is no publicly available data from in vivo pharmacodynamic investigations of this compound in any animal models. Consequently, information regarding its efficacy in specific disease models remains uncharacterized. Furthermore, no studies on the potential cardiotoxicity of this compound using the Danio rerio model have been reported.

Table 1: Summary of In Vivo Pharmacodynamic Data for this compound No data available for this compound.

Comparative Analysis with Known Pharmacological Agents

Due to the lack of in vivo pharmacodynamic data for this compound, a comparative analysis with known pharmacological agents is not feasible. Such an analysis would require experimental data on the biological effects and mechanism of action of this compound to draw meaningful comparisons with established drugs.

Table 2: Comparative Pharmacological Profile A comparative analysis cannot be conducted due to the absence of data for this compound.

Analytical Method Development for Compound Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC, LC-MS/MS) for Purity Assessment and Analysis in Research Matrices

Chromatographic methods are the cornerstone for separating a compound from impurities and quantifying it in diverse samples. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the most probable and widely used technique for the analysis of non-volatile compounds like 1-(2-Bromo-5-methoxyphenyl)guanidine. A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (like water with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector, leveraging the chromophores present in the molecule's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a significant enhancement in sensitivity and selectivity, making it indispensable for analyzing the compound in complex research matrices like plasma or tissue homogenates. This technique couples the separation power of HPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry. An LC-MS/MS method would be developed to specifically detect the parent compound by monitoring its unique precursor-to-product ion transition, ensuring accurate quantification even at very low concentrations.

Gas Chromatography (GC) is generally less suitable for guanidine (B92328) derivatives due to their low volatility and potential for thermal degradation at the high temperatures required for GC analysis. However, if the compound can be derivatized to a more volatile and thermally stable form, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be employed.

Below is a hypothetical data table illustrating typical parameters for an HPLC method developed for purity analysis.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Methods for Detection and Quantification in Complex Biological or Chemical Samples

Spectroscopic methods provide information about a molecule's structure and can be adapted for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is a primary tool for the structural confirmation of the synthesized this compound. While not typically used for quantification in complex biological samples due to its lower sensitivity compared to mass spectrometry, Quantitative NMR (qNMR) can be a powerful method for determining the purity of a reference standard against a certified internal standard.

Mass Spectrometry (MS) , particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is the gold standard for sensitive detection and quantification in complex samples. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which is crucial for confirming the elemental composition of the parent compound and its potential metabolites.

UV-Visible Spectroscopy can be used for quantification in simpler, non-complex samples where interfering substances are minimal. A wavelength of maximum absorbance (λmax) would be determined, and a calibration curve would be constructed to relate absorbance to concentration according to the Beer-Lambert law.

This table outlines the primary applications of each spectroscopic method.

| Spectroscopic Method | Primary Application |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the compound's identity. Purity determination of the neat material via qNMR. |

| LC-MS/MS | Highly sensitive and selective quantification in complex biological matrices (e.g., plasma, urine). |

| High-Resolution MS | Accurate mass determination to confirm elemental composition of the parent compound and metabolites. |

| UV-Visible Spectroscopy | Basic quantification in simple, non-biological solutions; determination of λmax. |

Development of Methods for Metabolite Profiling (if applicable to in vivo animal studies)

Should this compound be advanced to in vivo animal studies, understanding its metabolic fate is crucial. The goal of metabolite profiling is to detect, identify, and quantify the biotransformation products of the parent drug.

The development of methods for metabolite profiling heavily relies on LC-MS/MS , particularly with high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. mdpi.com The analytical approach involves comparing samples from dosed animals with control (pre-dose) samples to identify drug-related components.

Common metabolic pathways for compounds containing methoxyphenyl and guanidine groups include hydroxylation, demethylation, and cyclization. mdpi.com Analytical methods would be designed to search for the predicted masses of these potential metabolites. For instance, hydroxylation would result in a mass increase of 16 Da (due to the addition of an oxygen atom), while demethylation would cause a mass decrease of 14 Da (loss of CH₂). The fragmentation patterns (MS/MS spectra) of the parent drug and its metabolites are then analyzed to pinpoint the exact site of metabolic modification. mdpi.com

While specific studies on this compound are not publicly documented, the general strategies for related compounds provide a clear roadmap for method development. mdpi.comresearchgate.net

Advanced Materials and Catalyst Applications

Utilization as Ligands in Coordination Chemistry for Metal Complexes

The guanidine (B92328) group is well-established as a versatile ligand in coordination chemistry. ineosopen.org Upon deprotonation, it forms the monoanionic guanidinate ligand, which is a robust N,N'-chelating agent capable of forming stable complexes with a wide array of transition metals and main-group elements. researchgate.net The specific structure of 1-(2-Bromo-5-methoxyphenyl)guanidine suggests that its corresponding guanidinate ligand could offer tailored electronic and steric properties to the resulting metal complexes.

The presence of the 2-bromo and 5-methoxy substituents on the phenyl ring can influence the coordination properties of the ligand. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy (B1213986) group can modulate the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. Furthermore, these substituents provide steric bulk that can influence the coordination geometry and reactivity of the metal center.

While specific metal complexes of this compound are not extensively documented in current literature, the broader family of guanidinate complexes showcases their diverse applications. researchgate.net These complexes are explored in areas ranging from bioinorganic chemistry to polymerization catalysis. researchgate.net The potential for this compound to form novel metal complexes with unique catalytic or material properties remains a compelling area for future research.

Table 1: Examples of Metal Complexes with Guanidinate Ligands This table is generated based on data for various guanidine derivatives to illustrate the potential of this compound.

| Metal Center | Guanidine Ligand Type | Application Area |

|---|---|---|

| Zinc (Zn) | Bis(guanidine) | Lactide Polymerization |

| Copper (Cu) | Hybrid Guanidine | Bioinorganic Modeling (Type 1, 2, 3 Copper Proteins) |

| Aluminum (Al) | Tris(guanidinato) | Chemical Vapor Deposition (CVD) Precursor |

| Germanium (Ge) | Bis(guanidinato) | Chemical Vapor Deposition (CVD) Precursor |

Application in Organocatalysis and Asymmetric Synthesis

Guanidine derivatives are recognized as strong organic bases, often classified as "superbases," a property that makes them highly effective organocatalysts. ineosopen.org Their high Brønsted basicity, combined with low nucleophilicity, allows them to deprotonate a wide range of substrates without engaging in unwanted side reactions. This compound, possessing the characteristic guanidine core, is expected to exhibit strong basicity suitable for catalyzing various organic transformations.

In organocatalysis, guanidines are employed in reactions such as Michael additions, Henry reactions, and transesterifications. The catalytic activity stems from their ability to generate highly reactive anionic intermediates by abstracting a proton from the substrate. The substituents on the phenyl ring of this compound could be leveraged to fine-tune its solubility in different organic solvents and to modulate its basicity.

In the field of asymmetric synthesis, chiral guanidine derivatives have been successfully used as catalysts to induce stereoselectivity. While the parent this compound is achiral, it can serve as a precursor for the synthesis of chiral catalysts. By introducing chiral moieties to the guanidine nitrogen atoms, it is possible to create a chiral environment around the basic site, enabling enantioselective protonation or deprotonation steps. Such catalysts are valuable for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Integration into Polymeric Materials or Supramolecular Assemblies

The structural features of this compound make it an attractive building block for the creation of functional polymers and supramolecular structures. The guanidinium (B1211019) group, the protonated form of guanidine, is an exceptional hydrogen-bond donor, capable of forming multiple, highly stable hydrogen bonds. wgtn.ac.nz

This compound can be integrated into polymeric chains through several synthetic routes. For instance, the bromine atom on the phenyl ring can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to incorporate the molecule into the main chain or as a pendant group on a polymer backbone. The resulting guanidine-containing polymers could exhibit interesting properties, such as enhanced thermal stability or specific binding capabilities for anions or other guest molecules. Guanidine-based polymers have been investigated for a range of applications, including as antimicrobial agents. magtech.com.cnnih.gov

The strong hydrogen-bonding capability of the guanidinium group is a key driver for its use in supramolecular chemistry. jocpr.com It can direct the self-assembly of molecules into well-defined, higher-order structures like gels, liquid crystals, or crystalline networks. By protonating this compound, the resulting guanidinium salt can interact with complementary hydrogen-bond acceptors (e.g., carboxylates, phosphates) to form intricate and stable supramolecular assemblies. These materials could find applications in areas such as drug delivery, sensing, and molecular recognition.

Role in Carbon Dioxide Capture and Transformation

The capture and utilization of carbon dioxide (CO₂) is a critical area of research aimed at mitigating climate change. Guanidine-based compounds have emerged as highly promising sorbents for CO₂ capture due to their basicity. rsc.org They can react with CO₂, an acidic gas, to form stable bicarbonate or carbonate salts. wgtn.ac.nz This process is often reversible, allowing the captured CO₂ to be released under relatively mild conditions, such as gentle heating, which regenerates the sorbent for reuse. nih.gov

This compound is a strong candidate for CO₂ capture applications. Its guanidine functional group can effectively bind CO₂ from various sources, including ambient air or industrial flue gas. nih.govornl.gov Research has demonstrated that simple aqueous guanidine sorbents can capture atmospheric CO₂ and precipitate it as a crystalline carbonate salt, which simplifies the separation process and reduces the energy required for regeneration. nih.gov

Beyond capture, guanidines can also play a role in the catalytic transformation of CO₂ into value-added chemicals. nih.gov By activating the CO₂ molecule, these compounds can facilitate its conversion into products like organic carbonates, fuels, or polymers. Guanidine-based porous organic polymers, for example, have been shown to enrich and activate diluted CO₂, promoting its subsequent electrochemical conversion. nih.gov The specific electronic properties imparted by the bromo- and methoxy-substituents on this compound could influence its efficiency in both the capture and activation of CO₂.

Table 2: Comparison of Guanidine-Based CO₂ Capture Systems This table summarizes data from various studies on guanidine compounds to provide context for the potential of this compound.

| Guanidine System | CO₂ Source | Capture Mechanism | Release Conditions | Reference |

|---|---|---|---|---|

| Aqueous Guanidine Sorbent | Ambient Air | Crystallization as carbonate salt | 80-120 °C | nih.gov |

| Bicyclic Guanidine Superbases | Air | Formation of bicarbonate | 60-90 °C | rsc.org |

| Guanidine Photobase | Atmospheric CO₂ | Light-activated pH shift | Removal of UV light | ornl.gov |

| Porous Organic Polymer (Guanidine-based) | Diluted CO₂ | Enrichment and activation | Electrochemical conversion | nih.gov |

Exploration in Chemical Vapor Deposition (CVD) Precursors

Chemical Vapor Deposition (CVD) and the related Atomic Layer Deposition (ALD) are key technologies for manufacturing high-quality thin films used in microelectronics and other advanced applications. researchgate.net The success of these techniques relies on the availability of suitable precursor molecules that are volatile and can decompose cleanly on a substrate surface.

Guanidinate ligands have proven to be highly effective in creating volatile and thermally stable metal complexes suitable for use as CVD and ALD precursors. researchgate.netresearchgate.net These ligands are formed by the deprotonation of guanidines. Therefore, this compound can serve as a pro-ligand for the synthesis of such precursors.

The process would involve reacting this compound with a metal alkyl or metal halide to form the corresponding metal guanidinate complex. The substituents on the phenyl ring are critical, as they can be modified to tune the precursor's volatility, thermal stability, and decomposition pathways. researchgate.net For instance, the presence of the bromo and methoxy groups may influence the intermolecular interactions of the precursor complex, affecting its sublimation temperature and vapor pressure. Guanidinate complexes have been successfully used to deposit a variety of materials, including metal oxides and metal nitrides. researchgate.net The tailored design of ligands like 1-(2-Bromo-5-methoxyphenyl)guanidinate offers a pathway to novel CVD precursors for next-generation materials. ineosopen.org

Table 3: Examples of Guanidinate Precursors in CVD Applications This table is based on general findings for guanidinate precursors and illustrates the potential application for complexes derived from this compound.

| Metal | Deposited Film | Precursor Type | Reference |

|---|---|---|---|

| Copper (Cu) | Copper Metal (Cu) | Copper(I) guanidinate | researchgate.net |

| Zirconium (Zr) | Zirconium Oxide (ZrO₂) | Zirconium guanidinate | researchgate.net |

| Hafnium (Hf) | Hafnium Oxide (HfO₂) | Hafnium guanidinate | researchgate.net |

| Lanthanum (La) | Lanthanum Oxide (La₂O₃) | Lanthanum guanidinate | researchgate.net |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights for 1-(2-Bromo-5-methoxyphenyl)guanidine

Currently, there are no significant academic publications detailing the synthesis, characterization, or application of this compound. The compound is listed in chemical supplier catalogs, indicating its potential for use in screening libraries or as a building block in organic synthesis. However, without dedicated research, its specific properties and potential contributions to the scientific field remain speculative. The guanidine (B92328) functional group is known for its high basicity and ability to form strong hydrogen bonds, which are key features in its various biological and chemical applications. The presence of a bromo-methoxyphenyl substituent could modulate these properties, potentially leading to novel activities.

Identification of Remaining Challenges and Unexplored Avenues in Research

The primary challenge concerning this compound is the fundamental lack of research. Key unexplored avenues that represent significant opportunities for investigation include:

Synthesis and Characterization: While general methods for the synthesis of substituted guanidines exist, an optimized and thoroughly characterized synthetic route for this compound has not been reported. nih.gov Detailed spectroscopic and crystallographic analysis would provide foundational knowledge about its molecular structure and properties.

Physicochemical Properties: A thorough investigation of its pKa, solubility, lipophilicity, and other physicochemical parameters is necessary to understand its potential behavior in biological and chemical systems.

Biological Activity Screening: The vast biological activities of other guanidine-containing compounds suggest that this compound should be screened for a wide range of potential therapeutic applications. cm-uj.krakow.plnih.gov The bromo and methoxy (B1213986) substituents on the phenyl ring could influence its interaction with various biological targets. nih.govnih.gov

Chemical Reactivity: Understanding the reactivity of the guanidine group and the influence of the substituted aromatic ring is crucial for its application as a synthetic intermediate.

Proposed Future Methodological and Mechanistic Investigations

To address the current knowledge gap, a systematic investigation of this compound should be undertaken. The following methodological and mechanistic studies are proposed:

Synthetic Methodology: Development of an efficient and scalable synthesis protocol. This could involve the guanylation of 2-bromo-5-methoxyaniline (B1269708) or related starting materials.

Structural Studies: X-ray crystallography to determine its solid-state structure and understand intermolecular interactions. NMR and other spectroscopic techniques should be used for comprehensive characterization.

Computational Modeling: Density functional theory (DFT) calculations to predict its electronic properties, reactivity, and potential interactions with biological targets.

Biological Assays: Systematic screening for antimicrobial, anticancer, and enzyme inhibitory activities. Mechanistic studies should be pursued for any identified biological activities to understand its mode of action.

Potential for Further Exploration as a Scaffold in Chemical Biology and Materials Science

The this compound structure holds potential as a versatile scaffold for the development of new molecules in both chemical biology and materials science.

Chemical Biology: The guanidinium (B1211019) group is a common feature in molecules that interact with nucleic acids and proteins. The bromo-methoxyphenyl moiety provides a handle for further functionalization, allowing for the creation of libraries of compounds for probing biological systems. The bromine atom can be used for further cross-coupling reactions to generate more complex structures. researchgate.net

Materials Science: Guanidinium-based compounds have been explored for applications in areas such as anion recognition and transport, and as components of organic catalysts and supramolecular assemblies. nih.govirb.hr The specific substitution pattern of this compound could lead to materials with unique properties.

Q & A

Q. How to optimize PCR protocols using this compound as a primer modifier?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.